2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC15224285
Molecular Formula: C18H21ClN2O3S
Molecular Weight: 380.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN2O3S |
|---|---|
| Molecular Weight | 380.9 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C18H21ClN2O3S/c19-14-4-1-2-5-16(14)24-13-18(22)20-12-15(17-6-3-11-25-17)21-7-9-23-10-8-21/h1-6,11,15H,7-10,12-13H2,(H,20,22) |
| Standard InChI Key | JSUCIRNWQLBONN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3 |
Introduction
2-(2-Chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound with a complex structure that includes a chlorophenoxy group, a morpholine ring, and a thiophene moiety. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 380.9 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of these functional groups.
Synthesis and Chemical Modifications
The synthesis of 2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic synthesis techniques. These steps can be optimized for yield and purity using advanced methods such as microwave-assisted synthesis or continuous flow chemistry.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, although further research is needed to elucidate its specific mechanisms of action and therapeutic potential. Compounds featuring morpholine and thiophene structures are often investigated for their pharmacological properties, including potential applications in treating various diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide. Notable examples include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-[2-(Morpholin-4-yl)-2-(Thiophen-2-yl)ethyl]benzamide | Morpholine and thiophene rings | Lacks chlorophenoxy group |
| 4-{[4-(Morpholinomethyl)phenyl]thio}-1H-pyrazole | Morpholine and pyrazole rings | Different heterocyclic structure |
| 3-Thiophenecarboxylic acid derivatives | Thiophene core | Varies in functional groups attached |
Future Research Directions
To fully understand the potential of 2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide, further studies are required to explore its interactions with biological systems and to develop derivatives with enhanced properties. This could involve modifying the chlorophenoxy group or the morpholine and thiophene moieties to optimize its pharmacokinetic and pharmacodynamic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume